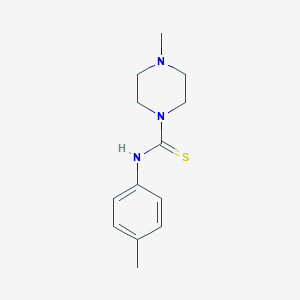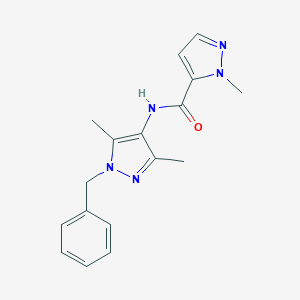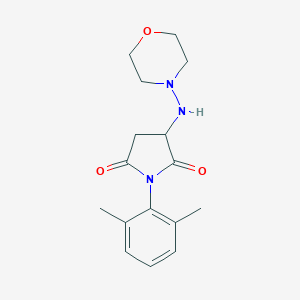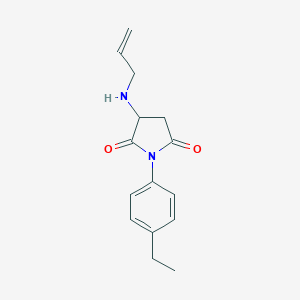
4-methyl-N-(4-methylphenyl)piperazine-1-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-(4-methylphenyl)piperazine-1-carbothioamide, also known as MeOPP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in recent years due to its potential applications in scientific research.
Mécanisme D'action
4-methyl-N-(4-methylphenyl)piperazine-1-carbothioamide acts as a competitive inhibitor of SERT, preventing the reuptake of serotonin into presynaptic neurons. This results in an increase in extracellular serotonin levels, which can activate postsynaptic serotonin receptors and modulate various physiological and behavioral processes.
Biochemical and Physiological Effects:
This compound has been shown to modulate various physiological and behavioral processes, including mood, anxiety, cognition, and reward. It has been suggested that this compound may have potential therapeutic applications in the treatment of depression, anxiety, and addiction.
Avantages Et Limitations Des Expériences En Laboratoire
4-methyl-N-(4-methylphenyl)piperazine-1-carbothioamide has several advantages as a research tool, including its selectivity for SERT, its ability to increase extracellular serotonin levels, and its ease of synthesis. However, this compound also has some limitations, such as its potential toxicity and the need for careful dosing and handling.
Orientations Futures
There are several future directions for research involving 4-methyl-N-(4-methylphenyl)piperazine-1-carbothioamide. One area of interest is the development of more selective and potent SERT inhibitors based on the structure of this compound. Another area of interest is the investigation of the role of the serotonergic system in various physiological and pathological processes, such as pain, inflammation, and neurodegenerative diseases. Additionally, the potential therapeutic applications of this compound in the treatment of depression, anxiety, and addiction should be further explored.
Méthodes De Synthèse
4-methyl-N-(4-methylphenyl)piperazine-1-carbothioamide can be synthesized through a simple reaction between 4-methylphenylpiperazine and carbon disulfide in the presence of sodium hydroxide. The resulting product is then purified using various techniques such as recrystallization or column chromatography.
Applications De Recherche Scientifique
4-methyl-N-(4-methylphenyl)piperazine-1-carbothioamide has been widely used in scientific research as a tool to study the serotonergic system. It has been shown to selectively bind to the serotonin transporter (SERT) and inhibit the reuptake of serotonin, leading to an increase in extracellular serotonin levels. This property has made this compound a valuable tool for studying various physiological and pathological processes involving the serotonergic system, such as depression, anxiety, and addiction.
Propriétés
Formule moléculaire |
C13H19N3S |
|---|---|
Poids moléculaire |
249.38 g/mol |
Nom IUPAC |
4-methyl-N-(4-methylphenyl)piperazine-1-carbothioamide |
InChI |
InChI=1S/C13H19N3S/c1-11-3-5-12(6-4-11)14-13(17)16-9-7-15(2)8-10-16/h3-6H,7-10H2,1-2H3,(H,14,17) |
Clé InChI |
WIRFEKZEGIUIQR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=S)N2CCN(CC2)C |
SMILES canonique |
CC1=CC=C(C=C1)NC(=S)N2CCN(CC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280146.png)
![N-(3,4-dimethylphenyl)-5-[(2-methoxyphenoxy)methyl]-2-furamide](/img/structure/B280147.png)
![Allyl 5-[(2,4-dichlorophenoxy)methyl]-2-furoate](/img/structure/B280148.png)


![N-allyl-N'-[4-(dimethylamino)phenyl]-N-[1-(4-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thiourea](/img/structure/B280152.png)
![N-allyl-N'-(2,5-dimethylphenyl)-N-[1-(4-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thiourea](/img/structure/B280154.png)

![5-[(2-methoxyphenoxy)methyl]-N-4-pyridinyl-2-furamide](/img/structure/B280157.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B280159.png)
![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B280160.png)
![4-bromo-1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B280161.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280165.png)

